molecular formula C11H17NS2 B13268347 N-[2-(Thiophen-2-yl)ethyl]thian-3-amine

N-[2-(Thiophen-2-yl)ethyl]thian-3-amine

Cat. No.: B13268347
M. Wt: 227.4 g/mol
InChI Key: PAJWTFVEZIHXTK-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-2-yl)ethyl]thian-3-amine (CAS: 1310145-60-8) is a sulfur-containing heterocyclic compound featuring a thian (tetrahydrothiopyran) ring system substituted with an ethylamine side chain bearing a thiophene moiety. This compound is part of a broader class of amine derivatives investigated for applications in medicinal chemistry and materials science due to their unique electronic and steric properties .

Properties

Molecular Formula

C11H17NS2

Molecular Weight

227.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)thian-3-amine

InChI

InChI=1S/C11H17NS2/c1-3-10(9-13-7-1)12-6-5-11-4-2-8-14-11/h2,4,8,10,12H,1,3,5-7,9H2

InChI Key

PAJWTFVEZIHXTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NCCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Thiophen-2-yl)ethyl]thian-3-amine typically involves several steps:

    Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are typically optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Thiophen-2-yl)ethyl]thian-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Scientific Research Applications

N-[2-(Thiophen-2-yl)ethyl]thian-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]thian-3-amine involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring and the ethylamine group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ring Size Variation: Thian vs. Thiolan Derivatives

A key structural distinction lies in the sulfur-containing ring system:

  • N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine (CAS: 19457-17-1): This analog replaces the six-membered thian ring with a five-membered thiolan (tetrahydrothiophene) ring. Supplier data indicate similar synthetic accessibility for both compounds .

Table 1: Comparison of Ring Systems

Compound Ring System Ring Size Key Feature
N-[2-(Thiophen-2-yl)ethyl]thian-3-amine Thian 6-membered Conformational flexibility
N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine Thiolan 5-membered Increased rigidity

Substituent Variations: Thiophene Positioning and Additional Moieties

  • 2-(Thiophen-2-yl)ethylamine (CAS: 1019631-80-1): This compound features dual thiophene groups (2-yl and 3-yl positions). The electronic effects of sulfur atoms in different positions may modulate solubility and reactivity. For instance, the 3-yl thiophene substituent could sterically hinder interactions compared to the 2-yl position .
  • N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide: Incorporates a furan ring (oxygen analog of thiophene) and a carboxamide group.

Table 2: Substituent Effects on Properties

Compound Substituent Features Electronic Profile
This compound Single thiophen-2-yl group Moderate electron donation
2-(Thiophen-2-yl)ethylamine Dual thiophene groups (2-yl, 3-yl) Enhanced π-stacking potential
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide Furan ring, carboxamide Reduced electron density

Biological Activity

N-[2-(Thiophen-2-yl)ethyl]thian-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with thioether compounds. The structural formula can be represented as follows:

N 2 Thiophen 2 yl ethyl thian 3 amineCxHyN\text{N 2 Thiophen 2 yl ethyl thian 3 amine}\rightarrow \text{C}_x\text{H}_y\text{N}

The presence of the thiophene ring and the thian structure is crucial for its biological activity, as these heterocyclic components often contribute to pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro assays, focusing primarily on its anticancer, antimicrobial, and antioxidant properties.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
5MCF-71.3 ± 0.172
6PC-319.9 ± 0.285
8aSF-2681.2 ± 0.0785

These results indicate that certain derivatives can inhibit cell growth effectively, suggesting a promising avenue for further investigation in cancer therapy .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed. In vitro studies revealed its effectiveness against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties:

CompoundPathogenMIC (µg/mL)
7bStaphylococcus aureus0.22
10Escherichia coli0.25

These findings highlight the compound's potential as a therapeutic agent against bacterial infections .

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay, which measures the ability to neutralize free radicals:

CompoundDPPH Scavenging Activity (%)
578%
665%

This suggests that the compound may protect cells from oxidative stress, contributing to its overall therapeutic profile .

Case Studies and Research Findings

Case Study: Anticancer Properties
A study involving a series of thieno[2,3-b]thiophene derivatives reported that this compound analogs exhibited significant inhibition of tumor cell proliferation in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells .

Research Findings: Structure–Activity Relationship (SAR)
Research has indicated that modifications in the thiophene ring or thian structure can significantly impact biological activity. For example, substituents on the thiophene ring have been shown to enhance anticancer potency and selectivity against specific cancer types .

Q & A

Q. Basic

  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc).
  • HPLC : C18 columns with acetonitrile/water mobile phases (≥98% purity) .

Advanced: Scaling-Up Challenges
Pilot-scale purification employs simulated moving bed (SMB) chromatography to maintain resolution while reducing solvent use. Purity is validated via DSC for polymorph screening .

How is the compound utilized in material science applications?

Q. Advanced

  • Polymer precursors : Thiophene-thian copolymers exhibit tunable conductivity for organic electronics.
  • Surface modifiers : Silane coupling (e.g., bis[3-(trimethoxysilyl)propyl]amine analogs) enhance adhesion in coatings .

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